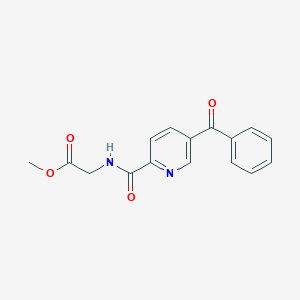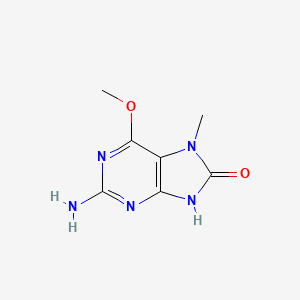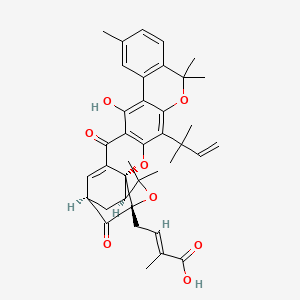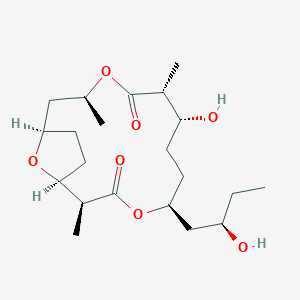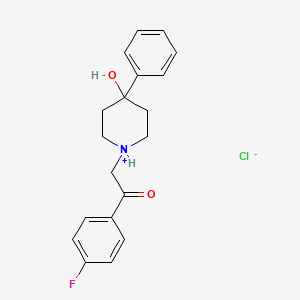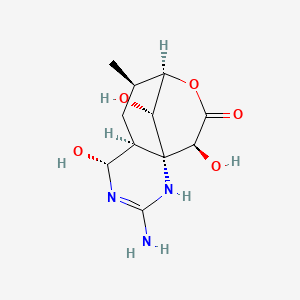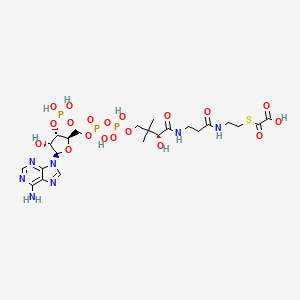
oxalyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of oxalic acid. It has a role as an Escherichia coli metabolite. It derives from an oxalic acid. It is a conjugate acid of an oxalyl-CoA(5-).
Aplicaciones Científicas De Investigación
1. Role in Catabolism of Oxalate
Oxalyl-CoA decarboxylase plays a crucial role in the catabolism of oxalate, a highly toxic compound. This enzyme catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA, a process significant in organisms ranging from bacteria to plants. For instance, in Bifidobacterium lactis, a strain known for its oxalate-degrading activity, oxalyl-CoA decarboxylase is pivotal for intestinal degradation of oxalate, highlighting its potential role in human intestinal health (Federici et al., 2004). Similarly, in Oxalobacter formigenes, a bacterium in the human gut, this enzyme assists in breaking down oxalate (Baetz & Allison, 1989).
2. Enzymatic Activity and Kinetics
The enzymatic activity and kinetic behavior of oxalyl-CoA decarboxylase have been characterized in various studies. For instance, the enzyme from Oxalobacter formigenes has been purified, with its activity dependent on thiamine pyrophosphate (Baetz & Allison, 1989). Capillary electrophoresis has been used to measure its activity in bacteria like Oxalobacter formigenes and Lactobacillus acidophilus, indicating its significance in the degradation of oxalate in these organisms (Bendazzoli et al., 2007).
3. Structural and Mechanistic Insights
The crystal structure of oxalyl-CoA decarboxylase from Oxalobacter formigenes has been determined, providing insights into its activation by adenosine diphosphate (ADP) and unique active site residues. This structural knowledge aids in understanding the reaction mechanism of the enzyme (Berthold et al., 2005).
4. Applications in Plant Metabolism
In plants, oxalyl-CoA is also crucial. For example, in grass pea (Lathyrus sativus L.), oxalyl-CoA synthetase (OCS) converts oxalate to oxalyl-CoA, which is then used for the synthesis of other compounds or degraded to CO2. This process is important for controlling oxalate levels in plants and has implications for plant viability and the production of certain neurotoxic compounds (Goldsmith et al., 2022).
5. Role in Human Health and Disease
The enzyme has been studied in the context of human health, particularly in its potential role in preventing kidney stone formation. For example, an ELISA diagnostic kit targeting oxalyl-CoA decarboxylase has been developed, which could be useful in detecting urinary tract stones (Abarghooi-Kahaki et al., 2018).
Propiedades
Nombre del producto |
oxalyl-CoA |
|---|---|
Fórmula molecular |
C23H36N7O19P3S |
Peso molecular |
839.6 g/mol |
Nombre IUPAC |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoacetic acid |
InChI |
InChI=1S/C23H36N7O19P3S/c1-23(2,16(33)19(34)26-4-3-12(31)25-5-6-53-22(37)21(35)36)8-46-52(43,44)49-51(41,42)45-7-11-15(48-50(38,39)40)14(32)20(47-11)30-10-29-13-17(24)27-9-28-18(13)30/h9-11,14-16,20,32-33H,3-8H2,1-2H3,(H,25,31)(H,26,34)(H,35,36)(H,41,42)(H,43,44)(H2,24,27,28)(H2,38,39,40)/t11-,14-,15-,16+,20-/m1/s1 |
Clave InChI |
QVXMZFTWJVBUHP-IBOSZNHHSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |
Sinónimos |
oxalyl-CoA oxalyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



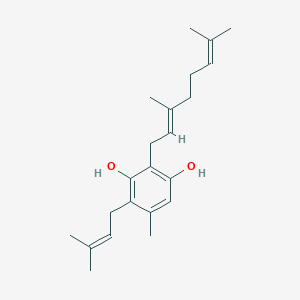
![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)
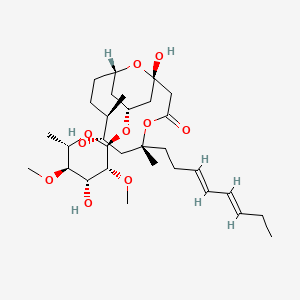
![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)
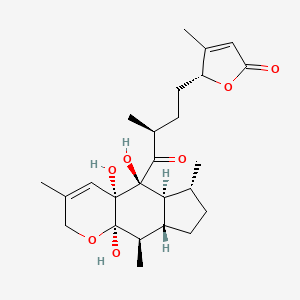
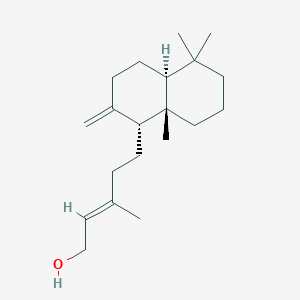
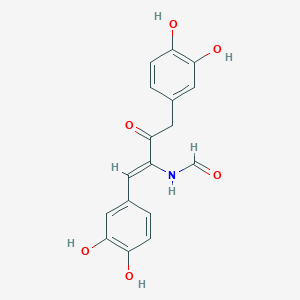
![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)
